molecular formula C10H15N3O2 B13845832 5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one

5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one

Número de catálogo: B13845832
Peso molecular: 209.24 g/mol
Clave InChI: WNNASLUSHVYKIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one is a chemical compound offered for research use, featuring a pyridin-2-one core structure substituted with an amino group and an oxan-4-ylamino (tetrahydropyran-4-ylamino) moiety. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Compounds based on the pyridin-2-one scaffold and incorporating substituents like the oxan-4-ylamino group have been investigated for their potential as therapeutic agents for a range of conditions, including myeloproliferative disorders, transplant rejection, and various immune-mediated and inflammatory diseases . The oxan-4-ylamino group is a common feature in drug design, often used to modulate the properties of a molecule to improve its potency and selectivity . The primary research value of this compound lies in its potential to modulate key biological pathways. Kinase enzymes are critical targets in oncology and inflammatory disease research, and inhibitors based on similar structures have shown activity against specific kinases such as Janus kinases (JAKs) . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to study signal transduction mechanisms and cellular proliferation . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

Fórmula molecular

C10H15N3O2

Peso molecular

209.24 g/mol

Nombre IUPAC

5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one

InChI

InChI=1S/C10H15N3O2/c11-8-1-2-9(14)13-10(8)12-7-3-5-15-6-4-7/h1-2,7H,3-6,11H2,(H2,12,13,14)

Clave InChI

WNNASLUSHVYKIH-UHFFFAOYSA-N

SMILES canónico

C1COCCC1NC2=C(C=CC(=O)N2)N

Origen del producto

United States

Actividad Biológica

5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a pyridinone core with an amino group and an oxan group, which contributes to its biological activity. The structural formula can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, it has shown potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound may impede the proliferation of cancer cells and contribute to its anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including A549 lung adenocarcinoma cells. The compound demonstrated significant cytotoxicity, with a reduction in cell viability observed at concentrations as low as 100 µM. The mechanism appears to be linked to its structural features, which enhance its interaction with cellular targets .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung Cancer)100
CisplatinA549 (Lung Cancer)10
Compound with 5-nitrothienylA549 (Lung Cancer)50

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. The presence of the oxan group enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy against resistant strains .

Table 2: Antimicrobial Activity Data

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
LinezolidStaphylococcus aureus16 µg/mL

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on A549 cells using an MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting that this compound may serve as a lead for further development in lung cancer therapeutics .

Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties against MRSA strains. The findings revealed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel treatment option for resistant infections .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The table below highlights key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Formula Physical State Key Properties References
5-Amino-6-(oxan-4-ylamino)-1H-pyridin-2-one Pyridin-2-one Oxan-4-ylamino Not explicitly provided Not reported Expected polar due to oxan-4-yl -
5-Amino-6-(cyclohexylamino)pyridin-2(1H)-one Pyridin-2-one Cyclohexylamino C₁₁H₁₇N₃O Solid Higher hydrophobicity
5-(4-Chlorophenyl)-1H-pyridin-2-one Pyridin-2-one 4-Chlorophenyl C₁₁H₈ClNO Solid Aromatic substituent; safety data available
5-Amino-6-(4-bromophenyl)-4-phenyl-1H-pyrimidine-2-one Pyrimidin-2-one 4-Bromophenyl, phenyl C₁₆H₁₂BrN₃O Solid Synthesized via microwave irradiation
4-Chloro-6-(oxan-4-ylamino)pyrimidine-5-carbaldehyde Pyrimidine Oxan-4-ylamino, aldehyde C₁₀H₁₂ClN₃O₂ Not reported Dual functionalization

Key Observations :

  • Substituent Effects: The oxan-4-ylamino group (cyclic ether) likely increases polarity and water solubility compared to cyclohexylamino (aliphatic) or chlorophenyl (aromatic) substituents. This could enhance bioavailability in pharmaceutical contexts .
  • Core Structure : Pyridin-2-one derivatives exhibit distinct electronic properties compared to pyrimidin-2-one analogs due to ring size and conjugation patterns .

Spectral and Physical Properties

  • Infrared (IR) Spectroscopy : Analogs such as 1H-pyridin-2-one derivatives show NH stretches in the 3450–3400 cm⁻¹ range, consistent with primary and secondary amines. The oxan-4-yl group may introduce additional C-O-C stretching near 1100 cm⁻¹ .
  • NMR Data : For chiral analogs like compound (8) in , optical rotation ([α]D = -6.1) and specific chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) provide insights into stereochemical and electronic environments .
  • Crystal Structures: Derivatives with bulky substituents (e.g., tert-butyldimethylsiloxy) exhibit normal bond lengths (C-N: ~1.45 Å) and angles, suggesting stable conformations despite steric hindrance .

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the pyridin-2-one core with appropriate substitution at the 5 and 6 positions.
  • Introduction of the amino group at position 5.
  • Attachment of the oxan-4-ylamino substituent at position 6 via nucleophilic substitution or reductive amination.

The oxan-4-ylamino group refers to a tetrahydropyran ring (oxane) attached through its 4-position nitrogen to the pyridinone scaffold.

Key Intermediates and Starting Materials

Based on patent WO2020178175A1 and related literature, a common intermediate in the synthesis of related pyridinone derivatives is 4-amino-5-methylpyridin-2-one , which can be modified to introduce the oxan-4-ylamino group at position 6.

  • 4-Amino-5-methylpyridin-2-one is prepared by reacting chloro-methyl-amino-pyridine with potassium hydroxide in methanol under autoclave conditions (180 °C, 16 hours) with high yield (~84%) and purity (>99%).
  • The chloro-methyl-amino-pyridine intermediate is obtained by hydrogenation of the corresponding nitro-N-oxide using a platinum catalyst.

Introduction of the Oxan-4-ylamino Group

The attachment of the oxan-4-ylamino substituent is generally achieved by nucleophilic substitution of a suitable leaving group (e.g., halogen) at position 6 of the pyridinone ring with oxan-4-ylamine or its derivatives.

  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Elevated temperatures (60–100 °C) and bases like potassium carbonate or triethylamine are used to facilitate substitution.
  • The process avoids large excesses of amines to reduce purification complexity and improve cost-effectiveness.

Representative Synthetic Route (Hypothetical Scheme)

Step Reactants & Conditions Product Yield (%) Notes
1 Nitro-N-oxide intermediate hydrogenation over Pt catalyst Chloro-methyl-amino-pyridine >85 Platinum on carbon catalyst, mild conditions
2 Chloro-methyl-amino-pyridine + KOH in MeOH, autoclave, 180 °C, 16 h 4-Amino-5-methylpyridin-2-one 84 High purity, no chromatography needed
3 4-Amino-5-methylpyridin-2-one + oxan-4-ylamine, base, DMF, 80 °C, 12 h This compound 70–80 Nucleophilic substitution, optimized for minimal excess amine

Alternative Methods and Reductive Amination

In some cases, reductive amination is employed to attach the oxan-4-ylamino group:

  • Starting from 6-formyl-5-amino-pyridin-2-one, reaction with oxan-4-ylamine forms an imine intermediate.
  • Subsequent reduction with sodium cyanoborohydride or hydrogenation over Pd/C yields the target amine.
  • This method allows for selective functionalization and can improve regioselectivity.

Analytical Data and Purification

  • Purity of the final compound is typically confirmed by HPLC (>99%).
  • NMR spectroscopy (¹H, ¹³C) confirms the substitution pattern and integrity of the oxan-4-ylamino moiety.
  • Mass spectrometry validates molecular weight.
  • Crystallization or preparative chromatography is used for final purification if necessary, but optimized processes aim to avoid chromatography for scalability.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Comments
Catalyst for hydrogenation 1% Pt + 2% V on carbon Efficient for nitro-N-oxide reduction
Solvent for substitution DMF, MeOH, THF Polar aprotic solvents preferred
Temperature for substitution 60–100 °C Elevated to promote nucleophilic substitution
Base KOH, K2CO3, Et3N Facilitates deprotonation and substitution
Reaction time 12–16 hours Ensures complete conversion
Yield 70–85% overall High yield with optimized conditions
Purity >99% Confirmed by HPLC

Research Discoveries and Improvements

  • The process described in WO2020178175A1 represents an improvement over older methods by reducing the use of large excesses of amines and avoiding environmentally unfriendly chlorinated solvents.
  • The two-step synthesis from nitro-N-oxide to 4-amino-5-methylpyridin-2-one achieves high yield and purity without chromatography, facilitating scale-up.
  • The selective introduction of the oxan-4-ylamino group via nucleophilic substitution or reductive amination allows for structural diversity and potential for further functionalization.
  • These methods support the synthesis of intermediates for pharmaceutical agents such as mineralocorticoid receptor antagonists (e.g., finerenone), highlighting the compound's relevance.

The preparation of This compound involves a multi-step synthetic route starting from nitro-N-oxide intermediates, progressing through hydrogenation and base-mediated substitutions to yield the pyridinone core with the desired substituents. Optimized conditions employing platinum catalysts, polar aprotic solvents, and controlled temperatures enable high yield and purity. The introduction of the oxan-4-ylamino group is efficiently achieved through nucleophilic substitution or reductive amination, providing a versatile approach for pharmaceutical intermediate synthesis.

Q & A

Q. What synthetic strategies are recommended for preparing 5-amino-6-(oxan-4-ylamino)-1H-pyridin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A one-pot multicomponent approach is often employed for pyridinone derivatives. For example, condensation reactions involving ketones, aldehydes, and ammonium acetate (as a nitrogen source) under reflux in ethanol or methanol yield intermediates. Subsequent functionalization with oxan-4-amine (tetrahydropyran-4-amine) can be achieved via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis . Optimize yield by:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst screening : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency.
  • Temperature control : Stepwise heating (e.g., 80°C for cyclization, 110°C for amination) minimizes side reactions.

Q. Which spectroscopic techniques are critical for confirming the hydrogen-bonding network and π-π interactions in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves intermolecular interactions (e.g., N–H⋯O, π-π stacking) with face-to-face distances ~3.7–3.8 Å, as seen in pyrimidinone analogs .
  • IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹).
  • Solid-state NMR : Differentiates tautomeric forms (e.g., lactam vs. lactim) through ¹⁵N chemical shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic equilibria in aqueous solutions?

  • Methodological Answer :
  • Variable-temperature (VT) ¹H/¹³C NMR : Monitor peak coalescence at elevated temperatures (e.g., 25–80°C) to identify exchange processes.
  • pH-dependent studies : Adjust pH (4–9) to stabilize dominant tautomers (e.g., lactam form at neutral pH).
  • Computational modeling : Density Functional Theory (DFT) calculates relative stability of tautomers using software like Gaussian (B3LYP/6-31G* basis set) .

Q. What strategies mitigate π-π stacking interference in biological assays (e.g., enzyme inhibition studies)?

  • Methodological Answer :
  • Structural modification : Introduce bulky substituents (e.g., tert-butyl groups) on the pyridinone ring to sterically hinder stacking .
  • Competitive binding agents : Co-incubate with planar molecules (e.g., acridine orange) to occupy π-π sites.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity changes under varying ionic strengths (e.g., 0.1–1.0 M NaCl) to isolate stacking effects .

Notes for Experimental Design

  • Contradiction Analysis : If biological activity conflicts with computational predictions, re-evaluate solvation effects using explicit solvent models (e.g., COSMO-RS) .
  • Safety Protocols : Handle perchlorate salts (common counterions) with care; use fume hoods and anti-static equipment due to explosion risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.